molecular formula C6H5F3N2 B024480 2-Amino-4-(trifluoromethyl)pyridine CAS No. 106447-97-6

2-Amino-4-(trifluoromethyl)pyridine

Cat. No.: B024480
CAS No.: 106447-97-6
M. Wt: 162.11 g/mol
InChI Key: RWGBXAQMUBGGKQ-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2. It features a pyridine ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 130°C) for 24 hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium hydroxide, acetamidine hydrochloride, and dimethyl sulfoxide. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the Chichibabin reaction yields a product with an additional amine group, which can be further utilized in the synthesis of pharmaceutical compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGBXAQMUBGGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380861
Record name 2-Amino-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106447-97-6
Record name 2-Amino-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

50 g of 5-ethoxy-3-hydroxy-3-(trifluoromethyl)pent-4-enenitrile were mixed with 600 g of aqueous ammonia (25%), and the resulting mixture was heated to 125° C. in an autoclave for 24 h, in the course of which a pressure of approx. 14 bar built up. Subsequently, the reaction mixture was cooled and the resulting biphasic mixture was extracted repeatedly with dichloromethane. The combined organic phases were cautiously concentrated by rotary evaporation, and the product was subsequently recrystallized from cyclohexane. 26.3 g of 2-amino-4-(trifluoromethyl)pyridine (68%) were thus obtained as a yellowish-brown solid. The spectroscopic data agreed with those reported in the literature (A. D. Dunn et al. in J. Fluorine Chem. 1999, 93, 153-157).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the hydrophilic ether in the synthesis of 2-amino-4-(trifluoromethyl)pyridine?

A1: The provided research papers [, ] highlight a novel method for synthesizing this compound. This method involves reacting a dihalo-substituted pyridine precursor (containing either chlorine or bromine atoms) with ammonia in the presence of a hydrophilic ether. While the exact role of the hydrophilic ether isn't fully elucidated in the abstracts, its presence is crucial for the reaction to proceed. It is likely that the hydrophilic ether acts as a solvent, facilitating the interaction between the reactants and potentially stabilizing the reaction intermediates. Further investigation is needed to fully understand the mechanistic role of the hydrophilic ether in this specific reaction.

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